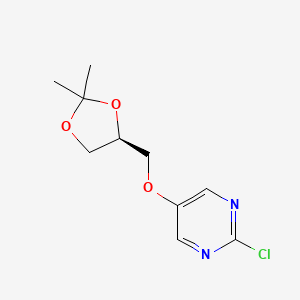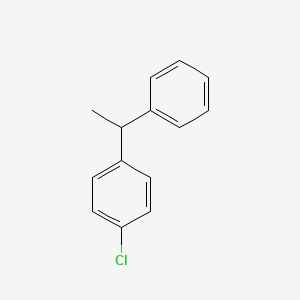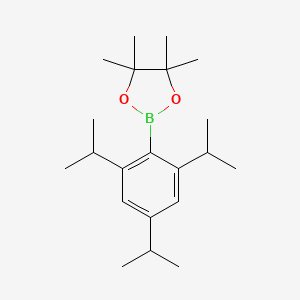![molecular formula C16H16F3NO2S B12067537 1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 648427-30-9](/img/structure/B12067537.png)
1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a complex organic compound with a unique structure that combines an aminophenyl group, a trifluoromethyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-aminothiophenol with 3-(trifluoromethyl)phenol in the presence of a suitable base to form the desired product. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amines or alcohols.
Scientific Research Applications
1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminophenyl)propan-2-ol: This compound shares the aminophenyl group but lacks the trifluoromethyl and phenoxy groups.
1-(Methylamino)-3-[4-(trifluoromethyl)phenoxy]-2-propanol: This compound has a similar trifluoromethyl and phenoxy structure but differs in the amino group.
Uniqueness
1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
648427-30-9 |
|---|---|
Molecular Formula |
C16H16F3NO2S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(2-aminophenyl)sulfanyl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C16H16F3NO2S/c17-16(18,19)11-4-3-5-13(8-11)22-9-12(21)10-23-15-7-2-1-6-14(15)20/h1-8,12,21H,9-10,20H2 |
InChI Key |
USHTZDPKSCYLIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(COC2=CC=CC(=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone](/img/structure/B12067465.png)






![[1-(Cyclobutylmethyl)piperidin-4-yl]methanol](/img/structure/B12067505.png)

![6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12067517.png)
![1-[2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12067530.png)


